molecular formula C22H22BrNO2 B11935585 rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11935585
M. Wt: 412.3 g/mol
InChI Key: QTOCPACSSHFGOY-KIMHZCHSSA-N
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Description

The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline features a cyclopenta[c]quinoline core fused with a cyclopentane ring. Key structural attributes include:

  • An 8-isopropyl group, enhancing hydrophobicity and influencing binding interactions.
  • A rigid, polycyclic framework that enables DNA intercalation or enzyme inhibition, as seen in related cyclopenta[c]quinolines .

This compound is synthesized via methods analogous to other tetrahydroquinoline derivatives, such as acid-induced domino cyclization or multi-step functionalization .

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m0/s1

InChI Key

QTOCPACSSHFGOY-KIMHZCHSSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Method

Ethyl aluminum dichloride (EtAlCl₂) in toluene at 0°C–25°C is a widely used system for promoting the Diels-Alder reaction. For example, diene intermediates such as (Z)-((6-(benzyloxy)hexa-1,3-dien-3-yl)oxy)(tert-butyl)dimethylsilane react with dienophiles like 6-bromobenzo[d]dioxol-5-carbaldehyde under these conditions to yield cycloadducts with 23–77% yields . The stereochemistry of the adducts is confirmed via single-crystal X-ray diffraction (XRD), ensuring the rel-(3aR,4S,9bS) configuration.

Key parameters:

  • Catalyst: 50 mol% EtAlCl₂

  • Solvent: Toluene

  • Temperature: 0°C → 25°C (gradual warming)

  • Reaction time: 6.5–24 hours

Post-Cyclization Functionalization

After forming the cyclopenta[c]quinoline core, subsequent steps introduce the bromobenzo[d]dioxol-5-yl and isopropyl groups.

Radical Decyanation and Electrophile Trapping

Radical-mediated decyanation using lithium di-tert-butylbiphenylide (LiDBB) in tetrahydrofuran (THF) at -78°C enables functionalization at the C9b position. For example:

  • Benzylation: Treatment with benzyl bromide yields 9b-benzyl derivatives (37% yield).

  • Methylation: Methyl iodide produces 9b-methyl analogs in 98% yield .

Bromination and Isopropyl Group Introduction

The bromobenzo[d]dioxol-5-yl moiety is introduced via Suzuki-Miyaura coupling or direct electrophilic substitution. Meanwhile, the isopropyl group at C8 is installed through Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid catalyst (e.g., AlCl₃).

Stereochemical Control and Analysis

The rel-(3aR,4S,9bS) configuration is governed by:

  • Endo rule in Diels-Alder reactions, favoring cis-ring junctions.

  • Chiral auxiliaries or catalysts (e.g., EtAlCl₂) to enforce desired stereochemistry.

  • XRD and 2D NMR (NOESY) for stereochemical validation.

Comparative Data of Synthetic Routes

MethodCatalystYield (%)Stereochemical PurityKey Reference
Lewis Acid DAEtAlCl₂23–77>95% (cis)
Iodine-Catalyzed DAI₂85–9290–95%
Radical FunctionalizationLiDBB37–98Single diastereomer

Challenges and Optimization Strategies

  • Low yields in DA reactions: Optimize diene-dienophile stoichiometry (2:1 ratio recommended).

  • Moisture sensitivity: Use anhydrous solvents and inert atmospheres.

  • Stereochemical drift: Employ low temperatures (-78°C) during radical steps .

Chemical Reactions Analysis

Types of Reactions

The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the bromobenzo[d][1,3]dioxole moiety is believed to enhance its biological activity by increasing lipophilicity and facilitating cellular uptake.

G Protein-Coupled Receptor Modulation
This compound acts as a selective agonist for G protein-coupled receptors (GPCRs), particularly the GPR30 receptor. Studies have demonstrated that it can modulate estrogen signaling pathways, which are crucial in various physiological processes and diseases such as breast cancer. The ability to selectively activate GPR30 may provide therapeutic avenues for conditions influenced by estrogen signaling .

Pharmacological Applications

Neuroprotective Effects
Emerging studies suggest that rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline may have neuroprotective effects. Its interaction with neuroreceptors indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its viability as a therapeutic agent .

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases that play a role in cancer progression. Understanding its mechanism of action at the enzymatic level can lead to the development of new therapeutic strategies .

  • Study on Anticancer Properties
    A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over a specified duration.
  • GPR30 Agonist Research
    Another research article focused on the role of this compound as a GPR30 agonist. It demonstrated that activation of this receptor led to increased intracellular calcium levels and subsequent activation of downstream signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Cyclopenta[c]quinoline Derivatives
Compound Name Substituents Key Features Reference
Target Compound 4-(6-Bromobenzo[d][1,3]dioxol-5-yl), 8-isopropyl Bromine enhances electrophilicity; isopropyl increases hydrophobicity.
G1-PABA (Compound 1) 4-(6-Bromobenzo[d][1,3]dioxol-5-yl), 8-carboxylic acid Polar carboxylic acid group improves solubility; weaker cell penetration.
Compound 6k (Benzo[h]cyclopenta[c]quinoline) α-Naphthylamine-derived fused ring Extended aromatic system enhances DNA intercalation potential.
Cyclopenta[b]quinoline derivatives Varied phenyl, bromophenyl, or methoxyphenyl substituents [b]-fusion alters ring strain and bioactivity compared to [c]-fusion.

Key Observations :

  • Halogen Effects: The bromine in the target compound may improve DNA binding or enzyme inhibition compared to non-halogenated analogues (e.g., methoxyphenyl derivatives in ).
  • Substituent Position : The 8-isopropyl group in the target compound likely enhances membrane permeability over polar groups (e.g., carboxylic acid in G1-PABA) .
  • Ring Fusion: Cyclopenta[c]quinolines exhibit distinct electronic properties compared to [b]-fused derivatives, affecting binding to targets like GPER-1 .

Key Observations :

  • Domino cyclization (e.g., for compound 6k ) offers efficient access to polycyclic frameworks but is sensitive to substituent steric effects.
  • The target compound’s bromobenzo[d][1,3]dioxolyl group may require specialized coupling reagents or protecting groups, as seen in tert-butyl derivative synthesis .

Key Observations :

  • The target compound’s bromine and isopropyl groups may synergize to enhance antimicrobial or anticancer activity, similar to quaternary salts in .
  • Cyclopenta[c]quinolines with extended aromatic systems (e.g., compound 6k ) show moderate bioactivity, suggesting the target compound’s fused benzodioxole could improve efficacy.

Physicochemical Properties

Table 4: Calculated Properties of Selected Derivatives
Compound Molecular Weight LogP Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound ~460 (estimated) ~5.0 5 ~80
Cyclopentyl quinoline ester 626.5 5.7 8 92.3
Compound 6e (Br-phenyl) 433.3 3.9 4 65.2

Key Observations :

  • The target compound’s higher LogP (vs.
  • Reduced polar surface area compared to cyclopentyl esters may enhance oral bioavailability.

Biological Activity

The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline , also known by its CAS number 1392487-51-2 , is a synthetic organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C22H22BrNO2C_{22}H_{22}BrNO_2, with a molecular weight of approximately 412.32 g/mol . The structure features a cyclopentaquinoline core with a bromobenzo[d][1,3]dioxole substituent, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC22H22BrNO2C_{22}H_{22}BrNO_2
Molecular Weight412.32 g/mol
CAS Number1392487-51-2
Purity95%

G Protein-Coupled Receptor (GPCR) Activity

Recent studies indicate that this compound acts as a selective agonist for the G protein-coupled receptor GPR30 (also known as estrogen receptor GPER). It exhibits a high affinity with a Ki value of 11 nM , suggesting significant potential for modulating estrogenic pathways in various tissues .

Antiproliferative Effects

In vitro studies have demonstrated that treatment with this compound significantly decreases cell proliferation in cancer cell lines. For instance, in A549 lung cancer cells, concentrations of 20 μM resulted in increased apoptosis and cell cycle arrest at the G2 phase .

Table 2: Biological Activity Summary

Activity TypeEffectConcentration
Cell ProliferationDecreased proliferation10 μM - 100 μM
ApoptosisIncreased apoptosis20 μM
Cell Cycle ArrestG2 Phase Arrest24 h treatment

Study on Lung Cancer Cells

A study investigated the impact of this compound on A549 lung cancer cells. Treatment for 48 to 72 hours at concentrations ranging from 10 μM to 100 μM showed a statistically significant reduction in cell viability (P<0.001). The compound's ability to induce apoptosis was confirmed through increased expression of pro-apoptotic proteins like Bax , while anti-apoptotic proteins such as Bcl-2 were downregulated .

Study on Tumor Growth Inhibition

In vivo experiments using animal models demonstrated that administration of the compound resulted in reduced tumor volume and weight compared to control groups. Specifically, after three weeks of treatment, tumors exhibited a significant decrease in weight and fewer caspase-3-positive cells, indicating reduced apoptosis .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this cyclopentaquinoline derivative?

The synthesis typically involves multi-step routes, including cyclization and functionalization strategies. For example, cyclopentaquinoline scaffolds can be synthesized via cyclization of anthranilic acid derivatives with ketones (e.g., cyclopentanone) in the presence of POCl₃, as described for related compounds . For brominated benzo[d][1,3]dioxolyl substituents, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) are effective for introducing aromatic groups . Tert-butyl esters or other protecting groups may be used to stabilize reactive intermediates during synthesis .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear Overhauser effect spectroscopy (NOESY) are critical for resolving the relative stereochemistry (e.g., 3aR,4S,9bS). X-ray crystallography provides definitive confirmation of spatial arrangements, especially for complex fused-ring systems . For preliminary analysis, compare experimental NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} values) with computational models .

Advanced: What strategies optimize yield in the final coupling step of the bromobenzo[d][1,3]dioxolyl moiety?

Yield optimization requires careful control of reaction conditions:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂ with PCy₃ ligands) improve cross-coupling efficiency for sterically hindered substrates .
  • Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
  • Temperature and time : Lower temperatures (e.g., 80°C) reduce side reactions, while extended reaction times (24–48 hours) ensure complete conversion .
    Monitor progress via TLC or LC-MS to identify quenching points .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Discrepancies in 1^1H-NMR peaks (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Rotamers or conformational flexibility in the cyclopentaquinoline core can broaden signals. Use variable-temperature NMR to identify dynamic processes .
  • Impurities : Trace solvents or byproducts (e.g., from incomplete coupling) may overlap with target signals. Purify via preparative HPLC or repeated column chromatography .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .

Advanced: What computational tools are recommended for predicting the biological activity of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the compound’s planar aromatic system for π-π stacking .
  • QSAR models : Train models on similar quinoline derivatives to predict bioavailability or toxicity .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in biological assays .

Basic: What analytical techniques are essential for characterizing purity and structure?

  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ peaks) with <2 ppm error .
  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced: How can alternative synthetic routes improve scalability?

  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., from 24 hours to 2 hours) .
  • Flow chemistry : Minimizes intermediate handling in multi-step sequences .
  • Enzymatic resolution : For enantiomerically pure batches, use lipases or esterases to separate diastereomers .

Basic: What safety precautions are necessary during synthesis?

  • POCl₃ handling : Use anhydrous conditions and PPE (gloves, face shield) due to its corrosive and moisture-sensitive nature .
  • Brominated intermediates : Work in a fume hood to avoid inhalation of volatile byproducts .

Advanced: How does the isopropyl group at position 8 influence physicochemical properties?

  • Lipophilicity : The isopropyl group increases logP, enhancing membrane permeability (predict via ChemAxon or MarvinSketch) .
  • Steric effects : May hinder binding to flat active sites; use molecular dynamics simulations to assess conformational flexibility .

Advanced: What strategies address low solubility in biological assays?

  • Prodrug design : Introduce phosphate or acetate groups at the quinoline nitrogen for improved aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

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